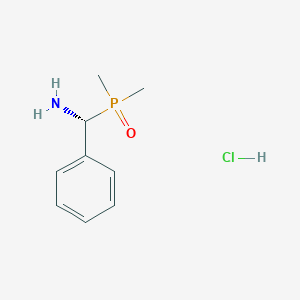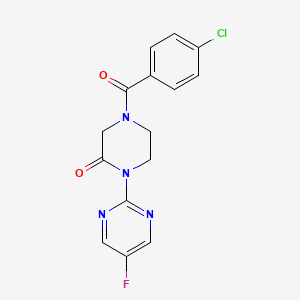
N-(4-fluorophenyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-fluorophenyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide, also known as FN1, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in the field of medicine. FN1 is a member of the naphthyridine family of compounds, which are known for their diverse biological activities.
Mécanisme D'action
Target of Action
The primary target of N-(4-fluorophenyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide is Succinate Dehydrogenase Inhibitors (SDHIs) . SDHIs are a class of fungicides that inhibit the function of succinate dehydrogenase, a key enzyme in the tricarboxylic acid cycle of fungi. This inhibition disrupts the energy production in the fungi, leading to their death .
Mode of Action
N-(4-fluorophenyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide interacts with its target by binding to the ubiquinone-binding region of SDH. This binding is facilitated by various interactions such as hydrogen bonds, carbon hydrogen bonds, π-alkyl, amide-π stacking, and F-N and F-H interactions . The compound’s strong inhibitory activity on SDH disrupts the energy production in the fungi, leading to their death .
Biochemical Pathways
The compound affects the tricarboxylic acid cycle, a crucial biochemical pathway in fungi. By inhibiting the function of succinate dehydrogenase, the compound disrupts the conversion of succinate to fumarate in the cycle, leading to an energy deficit in the fungi . This disruption of the energy production pathway results in the death of the fungi .
Pharmacokinetics
It is generally expected that the compound would have good adme (absorption, distribution, metabolism, and excretion) properties
Result of Action
The result of the compound’s action is the death of the fungi. The compound’s strong inhibitory activity on SDH disrupts the energy production in the fungi, leading to their death . Furthermore, the compound can change the structure of mycelia and cell membrane . It can also increase both the intracellular reactive oxygen species level and mitochondrial membrane potential .
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-(4-fluorophenyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide in lab experiments is its diverse range of biological activities. It has been shown to have anti-inflammatory, anti-tumor, and anti-bacterial properties, making it a promising candidate for the development of new drugs. However, one of the main limitations of using N-(4-fluorophenyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide in lab experiments is its complex synthesis method, which can be time-consuming and expensive.
Orientations Futures
There are many potential future directions for the study of N-(4-fluorophenyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide. One area of research could focus on the development of new drugs based on the structure of N-(4-fluorophenyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide. Another area of research could focus on the optimization of the synthesis method to improve the yield and purity of the final product. Additionally, further studies could be conducted to better understand the mechanism of action of N-(4-fluorophenyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide and its potential applications in the treatment of various diseases.
Méthodes De Synthèse
N-(4-fluorophenyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide can be synthesized using a variety of methods, including the reaction of 4-fluoroaniline with 2-cyanoacetamide followed by cyclization using polyphosphoric acid. Other methods include the reaction of 4-fluoroaniline with 3-chloro-2-methylquinoline-4-carboxylic acid followed by reduction and cyclization. The synthesis of N-(4-fluorophenyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide is a complex process that requires careful attention to detail to ensure the purity and yield of the final product.
Applications De Recherche Scientifique
N-(4-fluorophenyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide has been studied extensively for its potential applications in the field of medicine. It has been shown to have anti-inflammatory, anti-tumor, and anti-bacterial properties, making it a promising candidate for the development of new drugs. N-(4-fluorophenyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide has also been studied for its potential use in the treatment of various diseases, including cancer, arthritis, and infectious diseases.
Propriétés
IUPAC Name |
N-(4-fluorophenyl)-1-methyl-2-oxo-1,8-naphthyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12FN3O2/c1-20-14-10(3-2-8-18-14)9-13(16(20)22)15(21)19-12-6-4-11(17)5-7-12/h2-9H,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLUUQBLCXRNNCF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC=N2)C=C(C1=O)C(=O)NC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(1,3-dimethyl-2,4-dioxo-7-propan-2-ylpyrimido[4,5-d]pyrimidin-5-yl)sulfanyl-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B2940202.png)
![Cyclobutyl-[2-(2-methylpyrazol-3-yl)piperidin-1-yl]methanone](/img/structure/B2940203.png)

![(E)-4-(azepan-1-ylsulfonyl)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2940205.png)

![2-Chloro-1-[2-[5-(methoxymethyl)-1H-1,2,4-triazol-3-yl]piperidin-1-yl]propan-1-one](/img/structure/B2940208.png)

![1,3-dimethyl-7-(3-nitrophenyl)-8-(p-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/no-structure.png)
![methyl 2-({2-[2-(1H-pyrrol-1-yl)benzoyl]hydrazino}sulfonyl)benzenecarboxylate](/img/structure/B2940211.png)
![6-Oxaspiro[4.5]decan-1-amine hydrochloride](/img/structure/B2940213.png)

![2,5-difluoro-N-[3-(6-methoxypyridazin-3-yl)phenyl]benzenesulfonamide](/img/structure/B2940221.png)
![2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3-methoxybenzyl)acetamide](/img/structure/B2940223.png)
